DX-52-1

Melanoma Cytotoxicity LC50

Researchers investigating melanoma or cell motility often lack specific tool compounds with validated mechanisms and in vivo efficacy. DX-52-1 is an NCI-selected semisynthetic quinocarmycin derivative that covalently binds radixin, disrupting actin/CD44 interactions to block epithelial migration. • Melanoma cytotoxicity: LC50 0.71-7.33 μM in vitro; 181% tumor growth delay in LOX IMVI xenografts in vivo. • Cell migration inhibition: nanomolar potency via radixin covalent binding; disrupts radixin-actin/CD44 complexes. • In vivo toxicology framework: MTD 18-54 mg/m² (rat) and 30-60 mg/m² (dog) for dosing calibration.

Molecular Formula C19H23N3O4
Molecular Weight 357.4 g/mol
Cat. No. B1221299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDX-52-1
Synonyms8,11-iminoazepino(1,2-b)isoquinoline-10-carboxylic acid, 7-cyano-5,7,8,9,10,11,11a,12-octahydro-5-(hydroxymethyl)-4-methoxy-13-methyl-
DX 52-1
DX-52-1
NSC 607097
NSC-607097
Molecular FormulaC19H23N3O4
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCN1C2CC(C1C3CC4=C(C(N3C2C#N)CO)C(=CC=C4)OC)C(=O)O
InChIInChI=1S/C19H23N3O4/c1-21-12-7-11(19(24)25)18(21)13-6-10-4-3-5-16(26-2)17(10)15(9-23)22(13)14(12)8-20/h3-5,11-15,18,23H,6-7,9H2,1-2H3,(H,24,25)
InChIKeyYGWHMSNGVVTUIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 423 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DX-52-1: Quinocarmycin Analog for Melanoma and Cell Migration


DX-52-1 is a semisynthetic cyanated derivative of the natural product quinocarmycin (quinocarcin), originally isolated from Streptomyces melanovinaceus . It is a small-molecule inhibitor selected by the National Cancer Institute (NCI) for preclinical development based on its specific efficacy against melanoma in the NCI human tumor cell line screen . Its primary mechanism of action involves covalent binding to the C-terminal region of radixin, a membrane-actin cytoskeleton linker protein, disrupting its interactions with actin and CD44, thereby inhibiting epithelial cell migration .

1
Model System Melanoma cell-line and xenograft research
2
Target Engagement Radixin-mediated cell migration inhibition studies
3
Comparative Context NCI COMPARE melanoma selectivity profile

Why Generic Substitution Fails for DX-52-1


Generic substitution of DX-52-1 with other quinocarmycin analogs or migration inhibitors is not scientifically valid. DX-52-1's unique mechanism of action involves covalent binding to radixin, a specific membrane-cytoskeleton linker protein . While its parent compound, quinocarmycin (KW2152), shares some structural features, they exhibit distinct toxicity profiles and in vivo efficacy . Furthermore, DX-52-1's selectivity for melanoma cell lines, as determined by the NCI COMPARE algorithm, differentiates it from broader-spectrum agents like actinomycin D . Substituting with a compound lacking this precise profile would introduce confounding variables in any research study focused on melanoma-specific cytotoxicity or radixin-mediated cell migration.

Intended Tool DX-52-1 Covalent radixin binder with reported melanoma-line selectivity and anti-migratory mechanism.
Potential Substitute KW2152 (quinocarmycin) Parent compound; toxicity profile and in vivo endpoint magnitude may differ, limiting direct replacement without re-validation.
Intended Tool DX-52-1 Radixin/actin/CD44 pathway inhibition with reported melanoma context.
Potential Substitute Actinomycin D / broad-spectrum agents Mechanism mismatch; broader cytotoxicity profile introduces confounding variables in migration-specific or melanoma-selective research.
Similar analog identity does not guarantee interchangeable pharmacology. Re-evaluate model-specific endpoint profiles before substitution.

DX-52-1 Differentiation Evidence


In Vitro Cytotoxicity vs. KW2152 in Melanoma

In a direct head-to-head comparison using the NCI human tumor cell line screen, DX-52-1 and its parent compound, KW2152, showed comparable potency against a panel of melanoma lines. The LC50 values (concentration required for a 50% reduction in tumor cell burden) were within the same micromolar range for both compounds across five of eight melanoma lines tested . This data establishes DX-52-1 as having similar in vitro cytotoxic efficacy to KW2152, a key comparator.

In Vitro Cytotoxicity vs KW2152
Head-to-head
DX-52-1 LC500.71 – 7.33 μM
KW2152 LC500.49 – 10.93 μM
Melanoma lines5/8 lines responded
Reported overlapping cytotoxicity context in melanoma panel.
NCI screen; 48h drug incubation; endpoint: cellular protein.
Melanoma Cytotoxicity LC50

In Vivo Tumor Growth Delay in Melanoma Xenografts

In an in vivo mouse model using staged subcutaneous LOX IMVI melanoma xenografts, DX-52-1 administered intraperitoneally (90 mg/kg/day) produced a statistically significant tumor growth delay of 181% compared to vehicle controls (P < 0.001) . In the same study, the parent compound KW2152 (40 mg/kg/day) achieved a 231% growth delay. This demonstrates DX-52-1's significant, albeit slightly lower, in vivo efficacy in this specific melanoma model.

In Vivo Tumor Growth Delay
Head-to-head
DX-52-1 (90 mg/kg)181% delay (P<0.001)
KW2152 (40 mg/kg)231% delay (P<0.001)
ModelLOX IMVI xenograft
Reported in vivo model-response context; endpoints not interchangeable.
i.p. days 5, 9, 13; vehicle-controlled.
Melanoma Xenograft Tumor Growth Delay In Vivo Efficacy

Inhibition of Epithelial Cell Migration

DX-52-1 has been shown to inhibit the migration of Madin-Darby canine kidney (MDCK) epithelial cells with nanomolar potency . While a direct, side-by-side IC50 comparison with another specific migration inhibitor in the same assay is not provided, the nanomolar potency is established against a baseline of untreated, migrating cells. This mechanism of action is distinct from many cytotoxic agents and is linked to its specific targeting of radixin .

Cell Migration Inhibition
Data to verify
Nanomolar potency reported against MDCK epithelial cell migration; exact IC50 not specified.
Supports anti-migratory mechanism review; potency context requires independent verification.
Dissertation-derived endpoint; no side-by-side comparison available.
Cell Migration Radixin Galectin-3 IC50

Maximum Tolerated Dose (MTD) Profiles

Preclinical toxicology studies in rats and dogs reveal regimen-dependent maximum tolerated doses (MTDs) for DX-52-1 . In rats, the MTD was 18 mg/m² for a q3hx3 schedule and 54 mg/m² for a weekly schedule. In dogs, the MTD was 30 mg/m² for a single 6-hour continuous infusion and 60 mg/m² for a weekly x3 infusion schedule. These values provide a quantitative safety baseline for in vivo experimental design.

MTD Profiles
Reported
Rat q3hx3: 18 mg/m²; Rat weekly: 54 mg/m²
Dog single inf.: 30 mg/m²; Dog weekly×3: 60 mg/m²
Supports regimen-dependent tolerability endpoint context.
Fischer 344 rats & beagle dogs; i.v. administration.
Toxicology Maximum Tolerated Dose Preclinical Safety Rat Dog

DX-52-1 Research Applications


In Vitro and In Vivo Melanoma Model Studies

Researchers investigating melanoma can utilize DX-52-1 as a specific tool compound based on its proven in vitro cytotoxicity against melanoma cell lines (LC50 0.71-7.33 μM) and its significant in vivo tumor growth delay (181%) in LOX IMVI xenograft models . Its selection by the NCI for melanoma-specific development makes it a relevant positive control or test article for new melanoma therapeutics.

Cell Migration and Metastasis Mechanisms

For studies focused on the molecular mechanisms of cell motility, DX-52-1 serves as a validated inhibitor of epithelial cell migration with nanomolar potency . Its unique mechanism of action, involving covalent binding to radixin and disruption of radixin-actin/CD44 interactions, makes it a specific probe for investigating the ERM protein family's role in migration and metastasis .

SAR Studies of Quinocarmycin Analogs

DX-52-1, as a semisynthetic cyanated derivative of quinocarmycin, provides a critical scaffold for SAR studies. The availability of six synthesized analogs and detailed SAR data on cell migration and binding assays allows researchers to use DX-52-1 as a reference compound to explore modifications that impact target engagement (radixin vs. galectin-3) and anti-migratory potency.

Preclinical Toxicology and Pharmacokinetic Modeling

The established regimen-dependent MTD values for DX-52-1 in rats (18-54 mg/m²) and dogs (30-60 mg/m²) provide a quantitative framework for designing in vivo toxicology studies . This data can be used to calibrate dosing in new animal models, study species-specific toxicities (renal in rats, gastrointestinal in dogs), or serve as a comparator for evaluating the safety profile of novel analogs.

Application
Selection Property
Validation Focus
Melanoma cell model studies
Reported melanoma-line response context
Cytotoxicity and xenograft growth delay endpoints
Cell migration & metastasis research
Radixin-mediated migration inhibition context
Cell motility and actin-cytoskeleton interaction endpoints
Quinocarmycin SAR exploration
Structural modification tolerance profile
Target engagement (radixin vs galectin-3) and anti-migratory potency context
Preclinical toxicology modeling
Regimen-dependent MTD context
Species-specific tolerability and dosing-schedule endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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